BenchChemオンラインストアへようこそ!

N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide

CNS drug design physicochemical profiling ADME prediction

N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034433-10-6; molecular formula C₁₄H₂₁N₃O₂S; MW 295.4 g/mol) is a heterocyclic isonicotinamide derivative that combines a basic dimethylaminoethyl side chain with a lipophilic tetrahydrothiophen-3-yloxy (thiolane) ether moiety on a pyridine-4-carboxamide core. The compound is catalogued as a research chemical by multiple suppliers under identifiers including AKOS025317636 and Life Chemicals F6475-7104.

Molecular Formula C14H21N3O2S
Molecular Weight 295.4
CAS No. 2034433-10-6
Cat. No. B2488401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS2034433-10-6
Molecular FormulaC14H21N3O2S
Molecular Weight295.4
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC(=NC=C1)OC2CCSC2
InChIInChI=1S/C14H21N3O2S/c1-17(2)7-6-16-14(18)11-3-5-15-13(9-11)19-12-4-8-20-10-12/h3,5,9,12H,4,6-8,10H2,1-2H3,(H,16,18)
InChIKeyFHYQIGJEXLTCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034433-10-6): A Dual-Feature Isonicotinamide Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034433-10-6; molecular formula C₁₄H₂₁N₃O₂S; MW 295.4 g/mol) is a heterocyclic isonicotinamide derivative that combines a basic dimethylaminoethyl side chain with a lipophilic tetrahydrothiophen-3-yloxy (thiolane) ether moiety on a pyridine-4-carboxamide core. The compound is catalogued as a research chemical by multiple suppliers under identifiers including AKOS025317636 and Life Chemicals F6475-7104 [1]. While structurally related to the broader isonicotinamide class that has yielded potent, highly kinase-selective glycogen synthase kinase-3 (GSK-3) inhibitors with demonstrated oral activity in triple-transgenic Alzheimer's disease mouse models [2], this specific compound lacks published primary pharmacological data at the time of analysis. Its value proposition for procurement rests on its distinctive dual pharmacophoric architecture, computed drug-like physicochemical profile, and the synthetic versatility conferred by an undefined stereocenter and multiple derivatizable positions—factors that differentiate it from simpler isonicotinamide analogs and the migraine drug sumatriptan, which shares the identical molecular formula (C₁₄H₂₁N₃O₂S) but exhibits a fundamentally different indole-based structure and serotonin receptor agonist pharmacology [3].

Why N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide Cannot Be Replaced by Simpler Isonicotinamides or Same-Formula Analogs


Interchanging this compound with a generic isonicotinamide—such as the parent 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide lacking the dimethylaminoethyl solubilizing group, or with sumatriptan (which shares the formula C₁₄H₂₁N₃O₂S but differs entirely in scaffold topology)—introduces quantifiable divergence in key computed physicochemical parameters that govern target engagement, solubility, and central nervous system (CNS) permeability. Specifically, the target compound features a computed topological polar surface area (TPSA) of 79.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, yielding a hydrogen-bonding profile distinct from sumatriptan (TPSA ~65–74 Ų; HBD 2; HBA 3) [1][2]. The undefined stereocenter on the tetrahydrothiophene ring further differentiates it from achiral or configurationally defined analogs, creating opportunities for enantioselective synthesis and chiral structure–activity relationship (SAR) exploration that are absent in simpler scaffolds [1]. These computational distinctions translate into practical procurement consequences: a researcher ordering an isonicotinamide building block for CNS-targeted kinase inhibitor design cannot assume functional equivalence without matching the specific LogP, TPSA, and hydrogen-bond donor/acceptor counts that influence blood–brain barrier penetration—a principle validated by the demonstrated brain penetrability of optimized isonicotinamide GSK-3 inhibitors in the published class literature [3].

Quantitative Differentiation Evidence: N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide Versus Closest Comparators


Computed Lipophilicity (XLogP3 = 1.3) Positions the Compound Within the CNS Drug-like Sweet Spot Compared to Sumatriptan

The target compound has a computed XLogP3 value of 1.3, falling within the optimal CNS drug-like range of LogP 1–3. By comparison, sumatriptan—a clinically approved CNS drug sharing the identical molecular formula (C₁₄H₂₁N₃O₂S)—exhibits reported LogP values spanning 0.67 to 2.79 depending on measurement method, with a consensus value near 0.9–1.0 [1][2]. The modestly higher LogP of the target compound, combined with its distinct TPSA (79.8 vs. 65.0 Ų), places it closer to the centroid of the CNS MPO (Multiparameter Optimization) desirability space, potentially improving passive membrane permeability while reducing P-glycoprotein efflux susceptibility relative to more polar isonicotinamide analogs lacking the tetrahydrothiophene ether [1][3]. This differentiation is critical for CNS-targeted kinase inhibitor programs where compound selection based on computational property filters precedes costly in vivo pharmacokinetic studies.

CNS drug design physicochemical profiling ADME prediction

Structural Complexity: Undefined Stereocenter on the Tetrahydrothiophene Ring Enables Chiral SAR Exploration Absent in Achiral Isonicotinamide Analogs

The target compound contains one undefined atom stereocenter at the 3-position of the tetrahydrothiophene (thiolane) ring, as computed from its structure [1]. This stereochemical feature is absent in the simpler, achiral isonicotinamide building blocks such as 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-94-2, which also lacks the dimethylaminoethyl side chain) and in N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034470-42-1) . The presence of this undefined stereocenter means that commercial samples are supplied as racemic mixtures unless chiral separation is specified, creating both a challenge (stereochemical heterogeneity) and an opportunity (enantioselective synthesis and chiral SAR studies). For kinase inhibitor programs, stereochemistry at the solvent-exposed periphery of the ATP-binding pocket can substantially modulate isoform selectivity, as demonstrated in the structure–activity relationship optimization of related isonicotinamide GSK-3 inhibitors where subtle substituent modifications yielded >100-fold selectivity shifts across the kinome [2].

chiral drug discovery stereochemistry isonicotinamide SAR

Class-Level Evidence: Isonicotinamide Scaffold Delivers Nanomolar GSK-3β Inhibition with Documented Brain Penetration in Transgenic Mouse Models

Although no direct IC₅₀ data are publicly available for CAS 2034433-10-6, the isonicotinamide chemotype to which it belongs has been validated as a highly kinase-selective GSK-3 inhibitory scaffold. The landmark publication by Luo et al. (2016) reported isonicotinamide derivatives with potent GSK-3β inhibition and remarkably high kinase selectivity, achieving oral activity in a triple-transgenic mouse model of Alzheimer's disease [1]. Subsequent work on isonicotinamide-based PET probes has yielded compounds with GSK-3α/β IC₅₀ values as low as 19–29 nM [2]. The target compound incorporates the core isonicotinamide pharmacophore (pyridine-4-carboxamide) flanked by two independently modifiable vectors—the C2 ether-linked tetrahydrothiophene and the N-amide dimethylaminoethyl chain—making it a suitable starting scaffold for fragment-based or structure-guided optimization toward GSK-3 or related kinase targets. Vendors including kuujia.com explicitly reference kinase inhibitory properties for this compound, consistent with the class pharmacology [3]. This class-level evidence supports procurement of the compound as a diversity-oriented synthesis intermediate for kinase-focused chemical biology, with the caveat that target-specific potency and selectivity data must be generated experimentally.

GSK-3 inhibition Alzheimer's disease kinase selectivity

Supplier Quality Specification: Life Chemicals F6475-7104 Offers >90% Purity with LCMS/NMR Characterization, Meeting Fragment-Based Screening Entry Criteria

The compound is commercially available from Life Chemicals under catalog number F6475-7104 at a purity specification of ≥90%, confirmed by LCMS and/or 400 MHz ¹H NMR spectroscopy [1]. The supplier's quality control infrastructure includes ISO/IEC 17025:2019-certified chromatography services, preparative HPLC purification capability, and a daily throughput exceeding 200 ¹H NMR spectra . At a listed price of $240 for 50 mg (as of July 2023), the cost-per-milligram ($4.80/mg) is positioned within the typical range for specialty heterocyclic building blocks, though pricing is subject to update [1]. Critically, the undefined stereocenter means the supplied material is racemic; researchers requiring enantiopure material must budget for additional chiral separation. The availability of electronic copies of NMR and LC-MS spectra upon request enables independent verification of structural identity and purity before committing to downstream biological assays—a quality assurance practice particularly important when procuring compounds for fragment-based screening libraries, where impurities at >5% can generate false-positive hits in biophysical assays.

chemical procurement quality control fragment-based drug discovery

Dual Pharmacophoric Architecture Allows Independent Optimization of Solubility (Dimethylaminoethyl Vector) and Target Affinity (Thiolane Ether Vector) Compared to Single-Vector Isonicotinamides

The target compound presents two structurally and electronically distinct substituents on the isonicotinamide core: (1) a basic dimethylaminoethyl amide side chain (predicted pKa of the tertiary amine ~8.5–9.5) that enhances aqueous solubility at physiological pH through protonation, and (2) a neutral, lipophilic tetrahydrothiophen-3-yloxy ether at the C2 position of the pyridine ring that occupies a hydrophobic pocket in kinase ATP-binding sites or protein–protein interaction interfaces [1]. This dual-vector architecture enables modular, parallel structure–activity relationship (SAR) campaigns where each vector can be independently optimized. By contrast, the simpler analog 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-94-2) lacks the basic amine vector entirely, and N-(2-(dimethylamino)ethyl)isonicotinamide (without the thiolane ether) lacks the lipophilic C2 substituent . The combination of computed HBA count (5, contributed by the pyridine nitrogen, amide carbonyl, ether oxygen, thiolane sulfur, and tertiary amine) and HBD count (1, the amide N–H) yields a physicochemical profile suitable for both hydrogen-bond-driven target engagement and sufficient aqueous solubility for biochemical assay conditions—a balance not achievable with single-vector isonicotinamide analogs [1].

medicinal chemistry pharmacophore design parallel SAR

Recommended Application Scenarios for N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring CNS-Penetrant Starting Points

Note: Direct IC₅₀ or Kd data for this specific compound against any kinase target are not publicly available as of May 2026; users must generate these data experimentally. The class-level evidence from Luo et al. (2016) provides target rationale but does not substitute for compound-specific potency determination [2].

Enantioselective Chiral SAR Exploration on the Tetrahydrothiophene Ring

Note: Separation and characterization of individual enantiomers will require additional analytical resources beyond the standard supplier specification of racemic ≥90% purity.

PROTAC Linker or Warhead Modular Synthesis Platform

Note: Successful PROTAC development requires empirical validation of ternary complex formation and degradation efficiency; this compound is proposed as a synthetic starting material rather than a validated PROTAC precursor.

Coordination Chemistry and Metal Complex Libraries for Catalysis or Bioinorganic Applications

The pyridine nitrogen, amide carbonyl oxygen, thiolane sulfur, and tertiary amine nitrogen of the dimethylaminoethyl group collectively provide four distinct Lewis-basic sites capable of coordinating transition metal ions (e.g., Cu²⁺, Zn²⁺, Pd²⁺, Ru²⁺) [1]. This multidentate ligand character, combined with a molecular weight of 295.4 g/mol, makes the compound suitable for generating metal complex libraries for applications ranging from homogeneous catalysis to metallodrug discovery. Compared to simpler isonicotinamide ligands (e.g., isonicotinamide itself, CAS 1453-82-3, MW 122.1, which has only two metal-coordinating atoms), the target compound offers a richer coordination chemistry with the potential to form chelate complexes of higher thermodynamic stability . The undefined stereocenter further enables investigation of chiral induction in asymmetric catalytic transformations when enantiopure material is used.

Quote Request

Request a Quote for N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.